1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide
Description
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an isothiochromene moiety
Properties
IUPAC Name |
1-oxo-N-[3-(tetrazol-1-yl)phenyl]isothiochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2S/c23-16(15-8-11-4-1-2-7-14(11)17(24)25-15)19-12-5-3-6-13(9-12)22-10-18-20-21-22/h1-10H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVMTMSMNDVXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile . The isothiochromene moiety can be synthesized via cyclization reactions involving thioesters and aldehydes . The final step often involves coupling the tetrazole and isothiochromene intermediates under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its potential as an antimicrobial agent . Tetrazole derivatives have been reported to exhibit significant activity against various bacterial strains and fungi. The incorporation of the isothiochromene moiety enhances the compound's ability to interact with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds containing tetrazole rings can inhibit bacterial growth by disrupting critical cellular processes. For instance:
- Mechanism of Action : The tetrazole group can act as a mimic of carboxylic acids, allowing it to interfere with enzyme functions involved in bacterial metabolism.
- Case Study : A study demonstrated that similar tetrazole-containing compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at micromolar concentrations .
Anti-inflammatory Properties
Another significant application of 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide lies in its potential anti-inflammatory properties. Research indicates that tetrazole derivatives can modulate inflammatory pathways:
- Inhibition of Cytokines : These compounds may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : A study involving animal models showed that administration of similar compounds led to decreased inflammation markers in tissues .
Anticancer Potential
Emerging evidence suggests that this compound may also possess anticancer properties:
- Mechanism : The ability of tetrazoles to chelate metal ions could play a role in the inhibition of cancer cell proliferation.
- Case Study : In vitro studies have shown that certain tetrazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity | Notes |
|---|---|---|
| Tetrazole Ring | High Antimicrobial Activity | Enhances binding affinity to microbial targets |
| Isothiochromene | Anti-inflammatory Effects | Modulates inflammatory pathways |
| Carboxamide Group | Anticancer Potential | Induces apoptosis via caspase activation |
Mechanism of Action
The mechanism of action of 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide involves its interaction with molecular targets through its tetrazole and isothiochromene moieties. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The isothiochromene moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives: These compounds also feature a tetrazole ring and have been studied for their inhibitory potency against xanthine oxidase.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles: These compounds share the tetrazole ring and have been evaluated for their antifungal activity.
Uniqueness
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is unique due to the combination of its tetrazole and isothiochromene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Biological Activity
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is a complex organic compound notable for its unique structural features, which include a tetrazole ring and an isothiochromene moiety. The compound has been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-oxo-N-[3-(tetrazol-1-yl)phenyl]isothiochromene-3-carboxamide. Its molecular formula is , and it has a molecular weight of approximately 342.39 g/mol. The presence of the tetrazole ring is significant as it often enhances the biological activity of compounds by improving their interaction with biological targets .
Antibacterial Activity
Research indicates that compounds containing tetrazole rings exhibit substantial antibacterial properties. For instance, studies have shown that similar tetrazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or enzyme inhibition critical for bacterial survival.
Antifungal Activity
In addition to antibacterial effects, tetrazole-containing compounds have demonstrated antifungal activity. For example, certain derivatives have been reported to effectively inhibit the growth of Candida albicans and other fungi . The antifungal mechanisms may include disruption of fungal cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways . For instance, one study reported that related compounds exhibited IC50 values in the low micromolar range against several cancer types, suggesting a promising therapeutic window .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the tetrazole ring or the phenyl group can significantly alter its potency against various biological targets. Research has indicated that maintaining specific functional groups enhances the compound's ability to interact with target enzymes or receptors .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | N-(3-cyano-4-(2-cyanobenzyl)oxy)phenyl isonicotinamide | Xanthine oxidase inhibitor | 0.031 μM |
| Study 2 | Similar tetrazole derivatives | Antibacterial against E. coli | Not specified |
| Study 3 | Tetrazole derivatives | Anticancer (various cell lines) | Low micromolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
